1-(3-Aminopyrrolidin-1-yl)-2-(2-methylphenoxy)ethan-1-one
Overview
Description
1-(3-Aminopyrrolidin-1-yl)-2-(2-methylphenoxy)ethan-1-one is an organic compound that features a pyrrolidine ring substituted with an amino group, an ethanone moiety, and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopyrrolidin-1-yl)-2-(2-methylphenoxy)ethan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using suitable amines.
Attachment of the Ethanone Moiety: The ethanone moiety can be introduced through acylation reactions using acyl chlorides or anhydrides.
Attachment of the Methylphenoxy Group: The methylphenoxy group can be introduced via etherification reactions using phenols and alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminopyrrolidin-1-yl)-2-(2-methylphenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the amino and phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-(3-Aminopyrrolidin-1-yl)-2-(2-methylphenoxy)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Aminopyrrolidin-1-yl)-2-(2-methylphenoxy)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopyrrolidin-1-yl)-2-(2-chlorophenoxy)ethan-1-one: Similar structure but with a chlorophenoxy group instead of a methylphenoxy group.
1-(3-Aminopyrrolidin-1-yl)-2-(2-fluorophenoxy)ethan-1-one: Similar structure but with a fluorophenoxy group instead of a methylphenoxy group.
1-(3-Aminopyrrolidin-1-yl)-2-(2-bromophenoxy)ethan-1-one: Similar structure but with a bromophenoxy group instead of a methylphenoxy group.
Uniqueness
1-(3-Aminopyrrolidin-1-yl)-2-(2-methylphenoxy)ethan-1-one is unique due to the presence of the methylphenoxy group, which may impart distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(2-methylphenoxy)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-4-2-3-5-12(10)17-9-13(16)15-7-6-11(14)8-15/h2-5,11H,6-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVCVUIWDLFVFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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